molecular formula C22H21Cl2N3OS3 B2601772 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride CAS No. 1330293-70-3

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride

Cat. No.: B2601772
CAS No.: 1330293-70-3
M. Wt: 510.51
InChI Key: MJSPYWRYALLWCC-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, a heterocyclic compound with diverse biological activities . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of the compound is likely to be planar due to the formation of hydrogen bonds between the hydroxyl group and N on the benzothiazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of base NEt3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by their melting point, IR spectrum, 1H NMR, 13C NMR, and mass spectral data .

Scientific Research Applications

Synthesis and Characterization

Heterocyclic compounds containing benzothiazole and thiophene rings are frequently synthesized and characterized for their potential applications in pharmaceutical and material sciences. For example, the study by Sailaja Rani Talupur et al. (2021) focuses on the synthesis and characterization of tetrazol-thiophene-2-carboxamides, with a comprehensive evaluation of their antimicrobial properties and docking studies. This research underscores the interest in developing novel compounds with potential therapeutic applications, highlighting the broader scientific context for studying complex heterocycles like the one you're interested in Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021.

Anticancer and Antimicrobial Activities

The synthesis of new heterocyclic compounds, including those with benzothiazole and thiophene rings, often targets the investigation of their anticancer and antimicrobial activities. For instance, a study by N. Rao, M. V. Rao, and K. Prasad (2018) describes the synthesis of tetrahydrothieno-pyridine derivatives and their evaluation for anticancer activity. This work contributes to the ongoing effort to discover new therapeutic agents with improved efficacy against cancer N. Rao, M. V. Rao, K. Prasad, 2018.

Molecular Structure Analysis

The detailed molecular structure analysis of compounds bearing thiophene and pyridine rings is crucial for understanding their potential interactions and mechanisms of action. Research by I. V. Dyachenko et al. (2019) on the multicomponent synthesis of functionalized thieno[2,3-b]pyridines exemplifies the importance of structural elucidation in the development of compounds with potential pharmaceutical applications I. V. Dyachenko, V. D. Dyachenko, P. Dorovatovskii, V. Khrustalev, V. Nenajdenko, 2019.

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further optimizing the synthesis process and exploring the potential of these compounds in other therapeutic areas.

Mechanism of Action

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-chlorothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3OS3.ClH/c1-12(2)26-10-9-13-17(11-26)30-22(25-20(27)16-7-8-18(23)28-16)19(13)21-24-14-5-3-4-6-15(14)29-21;/h3-8,12H,9-11H2,1-2H3,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSPYWRYALLWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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